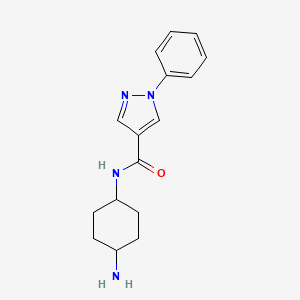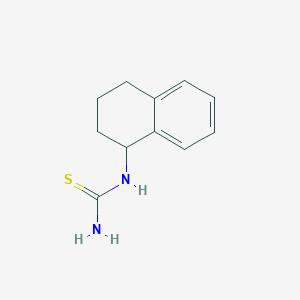
N-(4-aminocyclohexyl)-1-phenylpyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-aminocyclohexyl)-1-phenylpyrazole-4-carboxamide, also known as ACPD, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. ACPD is a derivative of pyrazole and has been found to have various biochemical and physiological effects. In
Mecanismo De Acción
N-(4-aminocyclohexyl)-1-phenylpyrazole-4-carboxamide acts as an agonist for mGluR4, which is a G protein-coupled receptor that modulates the release of neurotransmitters such as glutamate and GABA. Activation of mGluR4 by N-(4-aminocyclohexyl)-1-phenylpyrazole-4-carboxamide leads to the inhibition of adenylyl cyclase and subsequent reduction in cAMP levels. This results in the modulation of various downstream signaling pathways, including the regulation of ion channels and intracellular calcium levels.
Biochemical and Physiological Effects:
N-(4-aminocyclohexyl)-1-phenylpyrazole-4-carboxamide has been found to have various biochemical and physiological effects, including the modulation of synaptic transmission, plasticity, and neuroprotection. N-(4-aminocyclohexyl)-1-phenylpyrazole-4-carboxamide has been shown to reduce the release of glutamate and GABA in the hippocampus and striatum, which has implications in the treatment of anxiety and depression. N-(4-aminocyclohexyl)-1-phenylpyrazole-4-carboxamide has also been found to have neuroprotective effects against excitotoxicity and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-aminocyclohexyl)-1-phenylpyrazole-4-carboxamide has several advantages for lab experiments, including its high purity and selectivity for mGluR4. However, N-(4-aminocyclohexyl)-1-phenylpyrazole-4-carboxamide has some limitations, including its short half-life and potential toxicity at high concentrations. Researchers must carefully consider the dosage and concentration of N-(4-aminocyclohexyl)-1-phenylpyrazole-4-carboxamide when designing experiments.
Direcciones Futuras
There are several future directions for the use of N-(4-aminocyclohexyl)-1-phenylpyrazole-4-carboxamide in scientific research. One potential direction is the development of N-(4-aminocyclohexyl)-1-phenylpyrazole-4-carboxamide analogs with improved pharmacokinetic properties and selectivity for mGluR4. Another direction is the investigation of the role of mGluR4 in various neurological disorders and the development of novel therapeutics targeting this receptor. Additionally, the use of N-(4-aminocyclohexyl)-1-phenylpyrazole-4-carboxamide in combination with other drugs or therapies may have synergistic effects in the treatment of neurological disorders.
Métodos De Síntesis
The synthesis of N-(4-aminocyclohexyl)-1-phenylpyrazole-4-carboxamide involves the reaction of 4-aminocyclohexanone with phenylhydrazine, followed by cyclization with 1,1'-carbonyldiimidazole and subsequent acylation with 4-chlorobutyryl chloride. This method has been reported to yield N-(4-aminocyclohexyl)-1-phenylpyrazole-4-carboxamide with high purity and yield.
Aplicaciones Científicas De Investigación
N-(4-aminocyclohexyl)-1-phenylpyrazole-4-carboxamide has been extensively used in scientific research as a modulator of glutamate receptors. It has been found to selectively activate the metabotropic glutamate receptor (mGluR) subtype 4, which has implications in the treatment of various neurological disorders such as Parkinson's disease, schizophrenia, and anxiety. N-(4-aminocyclohexyl)-1-phenylpyrazole-4-carboxamide has also been used as a tool to study the role of mGluRs in synaptic transmission, plasticity, and neuroprotection.
Propiedades
IUPAC Name |
N-(4-aminocyclohexyl)-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c17-13-6-8-14(9-7-13)19-16(21)12-10-18-20(11-12)15-4-2-1-3-5-15/h1-5,10-11,13-14H,6-9,17H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZFJUABCSJFQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NC(=O)C2=CN(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-aminocyclohexyl)-1-phenylpyrazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Chloro-4-fluorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7557072.png)
![2-[Cyclopropylmethyl-[2-(1,3,5-trimethylpyrazol-4-yl)acetyl]amino]acetic acid](/img/structure/B7557077.png)
![2-[Cyclopropylmethyl-(2-thiophen-3-ylacetyl)amino]acetic acid](/img/structure/B7557088.png)
![2-[Cyclopropylmethyl-(2-methoxy-5-methylphenyl)sulfonylamino]acetic acid](/img/structure/B7557090.png)
![2-[Cyclopropylmethyl-(2,3-dimethylbenzoyl)amino]acetic acid](/img/structure/B7557094.png)
![2-[Cyclopropylmethyl-(6-methylpyridine-2-carbonyl)amino]acetic acid](/img/structure/B7557099.png)

![2-[(3-Cyanophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7557108.png)
![2-[Cyclopropylmethyl(pyridin-3-ylsulfonyl)amino]acetic acid](/img/structure/B7557110.png)
![2-[(4-Bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7557119.png)
![2-[Cyclopropylmethyl-(2,4-dimethylphenyl)sulfonylamino]acetic acid](/img/structure/B7557121.png)


![2-[2-[Cyclopropyl(ethyl)sulfamoyl]-5-methoxyphenyl]acetic acid](/img/structure/B7557147.png)